Structural Differentiation: Regioisomeric Comparison with 5-Cyclopropoxy-6-methoxynicotinic Acid
The precise position of the cyclopropoxy group on the pyridine ring is a critical determinant of biological activity and synthetic utility. 4-Cyclopropoxy-6-methoxynicotinic acid (CAS 1243454-25-2) is a distinct regioisomer of 5-Cyclopropoxy-6-methoxynicotinic acid (CAS 1243407-87-5) [1]. While both share the same molecular formula and weight (C10H11NO4; 209.20 g/mol) [1], the substitution at the C4 versus C5 position creates different electronic environments and steric constraints around the pyridine ring, as evidenced by their unique SMILES strings and predicted physicochemical properties [1].
| Evidence Dimension | Molecular Structure (Regioisomerism) |
|---|---|
| Target Compound Data | Cyclopropoxy group at position C4; SMILES: COc1cc(OC2CC2)c(C(O)=O)cn1 |
| Comparator Or Baseline | 5-Cyclopropoxy-6-methoxynicotinic acid: Cyclopropoxy group at position C5; SMILES: COc1ncc(C(=O)O)cc1OC1CC1 |
| Quantified Difference | Different regiochemistry (C4 vs. C5 substitution) |
| Conditions | In silico structural analysis based on canonical SMILES from vendor databases |
Why This Matters
This regioisomeric difference directly impacts the compound's 3D conformation, electronic distribution, and potential for regioselective reactions, making one isomer unsuitable for a synthetic route or biological target specifically requiring the other.
- [1] ChemSrc. (2024). 5-Cyclopropoxy-6-methoxynicotinic acid | CAS 1243407-87-5. View Source
